

physicochemical properties of 1-Chloro-4-(methylthio)-2-nitrobenzene

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Compound of Interest

Compound Name: 1-Chloro-4-(methylthio)-2-nitrobenzene

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Chloro-4-(methylthio)-2-nitrobenzene**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and safety considerations for **1-Chloro-4-(methylthio)-2-nitrobenzene** (CAS No. 1199-36-6). As a key intermediate in the synthesis of pharmaceuticals, dyes, and pigments, a thorough understanding of its characteristics is essential for researchers, chemists, and professionals in drug development and chemical manufacturing.^[1] This document consolidates critical data on its chemical identity, physical properties, spectroscopic profile, stability, and handling protocols, offering field-proven insights and detailed experimental procedures.

Chemical Identity and Structure

1-Chloro-4-(methylthio)-2-nitrobenzene is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, a methylthio group, and a nitro group.

- IUPAC Name: **1-Chloro-4-(methylthio)-2-nitrobenzene**
- Synonyms: Methyl(4-chloro-3-nitrophenyl) sulfide, 1-chloro-4-(methylsulfanyl)-2-nitrobenzene, (4-Chloro-3-nitrophenyl)(methyl)sulfane, Benzene, 1-chloro-4-(methylthio)-2-

nitro-[1][2][3]

- CAS Number: 1199-36-6[1][2][3][4]
- Molecular Formula: C₇H₆ClNO₂S[1][2][4]
- Molecular Weight: 203.65 g/mol [1][2][4]
- EINECS: 214-843-9[1][2][3][4]

Molecular Structure:

Caption: 2D structure of **1-Chloro-4-(methylthio)-2-nitrobenzene**.

Summary of Physicochemical Properties

The key physicochemical data for **1-Chloro-4-(methylthio)-2-nitrobenzene** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Weight	203.65 g/mol	[1][2][4]
Appearance	Data not available; typically a solid at STP	
Melting Point	70-72 °C	[1]
Boiling Point	297 °C at 760 mmHg	[1][2]
Density	1.41 g/cm ³	[1][2]
Flash Point	133.4 °C	[1][2]
Vapor Pressure	0.00246 mmHg at 25 °C	[1][2]
Refractive Index	1.616	[1][2]
Solubility	Data not specified, but related compounds are generally insoluble in water.	[5]

Detailed Physicochemical Analysis

Physical State and Appearance

While explicit descriptions are not widely available, given its melting point of 70-72 °C, this compound exists as a solid at standard temperature and pressure.[1] Chlorinated nitroaromatic compounds are often crystalline solids, typically with a yellow hue.

Thermal Properties

- **Melting Point:** The sharp melting range of 70-72 °C suggests a relatively pure crystalline solid.[1] This property is critical for quality control, identification, and determining appropriate storage conditions.
- **Boiling Point:** A high boiling point of 297 °C indicates low volatility and strong intermolecular forces.[1][2] Distillation would require vacuum conditions to prevent thermal decomposition, a common risk for nitroaromatic compounds.
- **Flash Point:** The flash point of 133.4 °C is the lowest temperature at which vapors will ignite with a spark.[1][2] This value classifies it as a combustible liquid only at elevated temperatures, but appropriate fire safety measures are still necessary.

Solubility

Specific solubility data is not provided in the search results. However, based on the structure—a largely nonpolar aromatic ring with polar nitro and chloro groups—it is expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, acetone, and ethyl acetate. This characteristic is fundamental for its use in organic synthesis, dictating solvent choices for reactions and purification processes like recrystallization.

Spectroscopic and Analytical Data

Spectroscopic Profile (Predicted)

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the methylthio group. A singlet corresponding to the three protons of the methylthio group (S-CH₃) would also be prominent.

- ^{13}C NMR: The carbon NMR would display seven unique signals: six for the aromatic carbons and one for the methyl carbon of the methylthio group. The carbon atoms attached to the nitro and chloro groups would be significantly shifted.
- Infrared (IR) Spectroscopy: Key IR absorption bands would confirm the presence of its functional groups. Strong asymmetric and symmetric stretching vibrations around 1520 cm^{-1} and 1340 cm^{-1} , respectively, are characteristic of the nitro (NO_2) group. C-Cl stretching would appear in the $800\text{--}600\text{ cm}^{-1}$ region, and C-S stretching would be observed as a weaker band.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity of about one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom.

Chromatographic Analysis

1-Chloro-4-(methylthio)-2-nitrobenzene can be effectively analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC).[3] A typical method involves a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for improved peak shape.[3] This technique is crucial for assessing purity, monitoring reaction progress, and isolating impurities.

Experimental Protocol: Melting Point Determination

This protocol describes the determination of the melting point using the capillary method, a standard and reliable technique for crystalline organic solids.

Causality: The choice of a slow, controlled heating rate near the expected melting point is paramount. A rapid temperature ramp can lead to thermal lag, where the sample's temperature does not equilibrate with the heating block, resulting in an artificially wide and inaccurate melting range.

Self-Validation: The protocol incorporates the use of a certified standard with a known melting point. This step validates the instrument's calibration and the operator's technique, ensuring the trustworthiness of the measurement.

Methodology:

- **Sample Preparation:** Finely powder a small amount of dry **1-Chloro-4-(methylthio)-2-nitrobenzene**.
- **Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Instrument Setup:** Place the loaded capillary into the heating block of a melting point apparatus.
- **Calibration Check (Validation):** Run a melting point determination on a standard compound with a known melting point close to 71 °C (e.g., Benzoic Acid, M.P. 122 °C, for a broader check, or a more specific standard if available). The result should be within ± 1 °C of the certified value.
- **Rapid Heating:** Set the apparatus to heat rapidly to about 10-15 °C below the expected melting point (approx. 60 °C).
- **Controlled Heating:** Reduce the heating rate to 1-2 °C per minute. This slow rate ensures thermal equilibrium.
- **Observation and Recording:**
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last crystal melts completely.
- **Reporting:** Report the melting point as the range $T_1 - T_2$.

Caption: Workflow for Melting Point Determination by Capillary Method.

Reactivity and Stability

- **Stability:** Like many nitroaromatic compounds, it is stable under normal storage conditions, which should be a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.^{[5][6]}
- **Reactivity:** The molecule possesses several reactive sites. The nitro group can be reduced to an amine, a common transformation in the synthesis of dyes and pharmaceuticals. The

chlorine atom on the aromatic ring is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution.

- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

Safety and Handling

1-Chloro-4-(methylthio)-2-nitrobenzene is known to be an irritant and potentially toxic.[1]

Adherence to strict safety protocols is mandatory.

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[6][7][8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][9]
- Handling: Avoid contact with skin, eyes, and clothing.[7][9] Do not eat, drink, or smoke in the handling area.[6][9] Wash hands thoroughly after handling.[6][9]
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water.[8][9] Remove contaminated clothing.[9]
 - Eye Contact: Rinse cautiously with water for several minutes.[6][9]
 - Ingestion: Rinse mouth and seek immediate medical attention.[6][9]
 - Inhalation: Move the person to fresh air.[9]
- Toxicity: This class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6][9]

Applications and Significance

The primary significance of **1-Chloro-4-(methylthio)-2-nitrobenzene** lies in its role as a versatile chemical intermediate.[1][4]

- Pharmaceutical Synthesis: Its structure serves as a building block for more complex molecules in drug discovery and development.[1]

- Dye and Pigment Industry: The reactive functional groups facilitate the synthesis of a variety of colorants.^[1]

Conclusion

1-Chloro-4-(methylthio)-2-nitrobenzene is a well-defined crystalline solid with distinct thermal and physical properties. Its utility as a chemical intermediate is underpinned by the reactivity of its chloro, methylthio, and nitro functional groups. A comprehensive understanding of its physicochemical properties, supported by robust analytical methods and stringent safety protocols, is essential for its safe and effective application in research and industry.

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